molecular formula C14H22NO6P B3830990 diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate

diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate

Cat. No. B3830990
M. Wt: 331.30 g/mol
InChI Key: JHQTYGKDTVQHBB-UHFFFAOYSA-N
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Description

Diisopropyl methylphosphonate (DIMP) is a chemical by-product in the production of sarin gas . It’s a colorless liquid that has been shown to affect the hematological (blood-forming) system in animals . Its chemical formula is C7H17O3P .


Synthesis Analysis

Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, may be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .


Molecular Structure Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . This is different from alkanes, which have the general formula CnH2n+2 .


Chemical Reactions Analysis

Phosphinic and phosphonic acids may be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .


Physical And Chemical Properties Analysis

Diisopropyl methylphosphonate (DIMP) is a colorless liquid . Its chemical formula is C7H17O3P .

Mechanism of Action

Bethanechol, a parasympathomimetic choline carbamate, selectively stimulates muscarinic receptors without any effect on nicotinic receptors . Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase and will therefore have a long duration of action .

Safety and Hazards

Diisopropyl methylphosphonate (DIMP) is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Phosphinic and phosphonic acids are of great importance due to their biological activity . They are known as antibacterial agents . Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir, and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .

properties

IUPAC Name

[di(propan-2-yloxy)phosphoryl-(2-hydroxyphenyl)methyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO6P/c1-9(2)20-22(18,21-10(3)4)13(19-14(15)17)11-7-5-6-8-12(11)16/h5-10,13,16H,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQTYGKDTVQHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1O)OC(=O)N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate
Reactant of Route 2
diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate
Reactant of Route 3
diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate
Reactant of Route 4
diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate
Reactant of Route 5
diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate
Reactant of Route 6
diisopropyl [[(aminocarbonyl)oxy](2-hydroxyphenyl)methyl]phosphonate

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